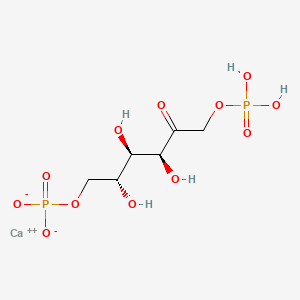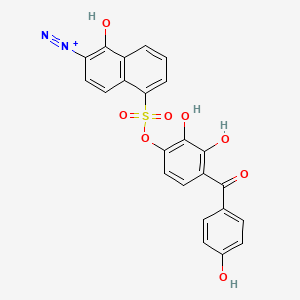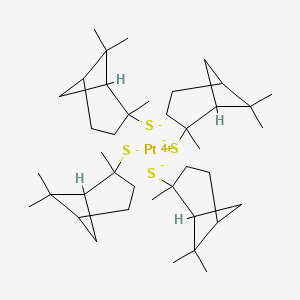
Fructose-1,6-diphosphate calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fructose-1,6-diphosphate calcium salt is an important intermediate metabolite produced during glycolysis in cellular energy metabolism . It has the molecular formula C6H12CaO12P2 and a molecular weight of 378.18 g/mol . It is also known by other synonyms such as D-Fructose-1,6-diphoshate calcium salt and D-Fructose 1,6-diphosphate monocalcium salt .
Synthesis Analysis
Fructose-1,6-diphosphate calcium salt can be synthesized using a variety of calcium-phosphate nanostructures, including porous amorphous calcium phosphate (ACP) microspheres, hydroxyapatite (HAP) nanorods, and ACP/HAP composite microspheres . This synthesis process involves using fructose 1,6-bisphosphate trisodium salt (FBP) as an organic phosphorus source in aqueous solution in a rapid microwave-assisted hydrothermal reaction .Molecular Structure Analysis
The molecular structure of Fructose-1,6-diphosphate calcium salt is complex. It includes a fructose molecule that is phosphorylated at the 1 and 6 positions, and a calcium ion . The InChI string representation of its structure isInChI=1S/C6H14O12P2.Ca/c7-3 (1-17-19 (11,12)13)5 (9)6 (10)4 (8)2-18-20 (14,15)16;/h3,5-7,9-10H,1-2H2, (H2,11,12,13) (H2,14,15,16);/q;+2/p-2/t3-,5-,6-;/m1./s1 . Chemical Reactions Analysis
Fructose-1,6-diphosphate calcium salt plays a crucial role in glycolysis, where it links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks) that catalyze one of the rate-limiting steps of glycolysis . It also has effects on routine coagulation tests, showing a concentration-dependent increase in Prothrombin time (PT), activated partial thromboplastin time (aPTT), and thrombin time (TT), and a concentration-dependent decrease in fibrinogen (FBG) .Physical And Chemical Properties Analysis
Fructose-1,6-diphosphate calcium salt is a white to off-white powder . It has a molecular weight of 378.18 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 12, and a rotatable bond count of 8 .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of D-Fructose-1,6-diphosphate calcium salt, focusing on unique applications:
Glycolysis Enhancement
D-Fructose-1,6-diphosphate calcium salt is crucial for glycolysis, linking to adenine nucleotides which regulate 6-phosphofructokinases (Pfks) that catalyze one of the rate-limiting steps of glycolysis .
Enzyme Regulation
It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase and inhibits acetate kinase .
Substrate for Enzyme Characterization
Used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) .
Pharmacokinetics
The pharmacokinetic study of FDP (Fructose-1,6-diphosphate) is complex due to endogenous interferences. High doses are needed to achieve a substantial increase in FDP plasma concentration .
Organ Protection
FDP has been reported to protect susceptible organs during hypoxia or ischemia .
Agricultural Growth Enhancement
Calcium fructose-1,6-diphosphate enhances growth, photosynthesis, nutrient uptake, and systemic resistance to salt in plants such as lettuce seedlings cultivated in greenhouses .
Mecanismo De Acción
Target of Action
D-Fructose-1,6-diphosphate calcium salt (F1,6BP) primarily targets the enzymes involved in the glycolytic pathway . It links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks), the enzymes that catalyze one of the rate-limiting steps of glycolysis .
Mode of Action
F1,6BP interacts with its targets and results in changes in the glycolytic pathway. It has been shown to attenuate voltage-activated calcium currents in hippocampal slices, which may explain its anticonvulsant action .
Biochemical Pathways
F1,6BP plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate . It is a potent stimulator of the pentose-phosphate pathway (PPP), a branching metabolic pathway stemming off glycolysis . The compound also affects excitatory and inhibitory synapses differently, causing a moderate reduction in GABA A receptor-mediated current .
Pharmacokinetics
It is known that the compound is a white solid that is soluble in water . This solubility suggests that it could have good bioavailability, but further studies are needed to confirm this.
Result of Action
The action of F1,6BP results in the blocking of epileptiform activity via a previously unrecognized extracellular effect on voltage-activated calcium currents . This provides new insight into the metabolic control of neural excitability.
Action Environment
The action, efficacy, and stability of F1,6BP can be influenced by environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the hydration status of the body . Additionally, the compound’s effectiveness in blocking epileptiform activity suggests that it could be influenced by the neural environment .
Safety and Hazards
Fructose-1,6-diphosphate calcium salt should not be used for food, drug, pesticide, or biocidal product use . In case of skin contact, it should be washed off immediately with plenty of water . If inhaled, the person should be moved into fresh air . It should be kept away from heat and sources of ignition due to the risk of explosion .
Propiedades
IUPAC Name |
calcium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2/t3-,5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUINQIXDJNFJN-BAOOBMCLSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CaO12P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2S,4aS,6R,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B561149.png)

![Trimethyl[(3-methylphenyl)methyl]stannane](/img/structure/B561154.png)

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine](/img/structure/B561157.png)

